(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol

Catalog No.
S599978
CAS No.
49752-90-1
M.F
C17H16F6N2O
M. Wt
378.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-...

CAS Number

49752-90-1

Product Name

(2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2

InChI Key

XEEQGYMUWCZPDN-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

solubility

3.80e-02 g/L

Synonyms

Lariam, Mefloquine, Mefloquine Hydrochloride, Mephloquine, Ro 21 5998 001, Ro-21-5998-001, Ro215998001, WR 142,490, WR 177,602, WR-142,490, WR-177,602, WR142,490, WR177,602

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Mechanism of Action:

Mefloquine's exact mechanism of action against malaria parasites is not fully understood, but research suggests it primarily targets the parasite's ribosomes, essential for protein synthesis. Studies indicate mefloquine disrupts the formation of the initiation complex, hindering the parasite's ability to produce vital proteins, ultimately leading to its death .

Efficacy in Malaria Treatment and Prevention:

Mefloquine has been extensively studied for its effectiveness in treating and preventing malaria. Clinical trials have demonstrated its efficacy against various Plasmodium species, including Plasmodium falciparum, the deadliest malaria parasite, particularly in chloroquine-resistant strains .

Recent Research and Considerations:

While mefloquine remains a valuable antimalarial medication, recent research has highlighted potential drawbacks. Studies have raised concerns about the drug's association with neuropsychiatric side effects, including anxiety, depression, and even psychosis . This, coupled with the emergence of resistance in specific regions, has led to a reevaluation of its role in malaria prophylaxis, with alternative medications often being preferred for long-term use .

The compound (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is a complex organic molecule characterized by its unique structural features, which include a quinoline ring system with trifluoromethyl substituents and a piperidine moiety. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological systems.

The exact mechanism of action of mefloquine is not fully understood, but it is believed to interfere with the development of the malaria parasite within the human host. One proposed mechanism suggests that mefloquine disrupts the parasite's ability to digest hemoglobin, a vital nutrient for its survival [].

Mefloquine can cause a variety of side effects, including:

  • Neuropsychiatric symptoms like anxiety, depression, dizziness, and hallucinations. These side effects are a major concern and have limited the use of mefloquine in recent years.
  • Gastrointestinal problems like nausea, vomiting, and diarrhea [].
  • Seizures (rare)

The chemical reactivity of this compound can be understood through its functional groups. The piperidine nitrogen can participate in nucleophilic attacks, while the hydroxyl group on the methanol part can engage in hydrogen bonding and may act as a leaving group under certain conditions. The trifluoromethyl groups are electron-withdrawing, which can influence the reactivity of adjacent carbon atoms in electrophilic substitution reactions. Typical reactions that may involve this compound include:

  • Nucleophilic substitution at the piperidine nitrogen.
  • Esterification or etherification reactions involving the hydroxyl group.
  • Electrophilic aromatic substitution on the quinoline ring.

The biological activity of (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is likely influenced by its structural components. Quinoline derivatives are associated with various pharmacological effects, including:

  • Antimicrobial Activity: Compounds with quinoline structures often exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity: Many quinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: The piperidine moiety may contribute to neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

In silico predictions using structure-activity relationship models suggest that this compound could possess promising biological activities, warranting further experimental validation .

Synthesis of (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol can be achieved through several synthetic routes:

  • Formation of the Quinoline Core: The synthesis may begin with the construction of the quinoline nucleus via cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  • Introduction of Trifluoromethyl Groups: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or via transition metal-catalyzed methods.
  • Piperidine Attachment: The piperidine ring can be introduced through nucleophilic substitution reactions where a piperidine derivative reacts with activated quinoline intermediates.
  • Methanol Functionalization: Finally, the hydroxymethyl group can be added through reduction reactions or by employing suitable alkylation methods.

Each step requires careful optimization to ensure high yields and purity of the final product.

The potential applications of (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol span various fields:

  • Pharmaceuticals: Due to its anticipated biological activities, it could serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique structure might be explored in developing advanced materials with specific electronic or optical properties.
  • Agriculture: If shown to possess herbicidal or insecticidal properties, it could be utilized in agrochemical formulations.

Interaction studies are crucial to understanding how (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Testing the compound's effects on cell viability and proliferation in various cancer cell lines to assess its therapeutic potential.
  • Mechanistic Studies: Investigating the biochemical pathways affected by the compound to elucidate its mode of action.

Several compounds share structural similarities with (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol, making them relevant for comparison:

Compound NameStructure CharacteristicsBiological Activity
2-MethylquinolineMethyl group at position 2Antimicrobial
6-FluoroquinolineFluoro group at position 6Antiviral
8-HydroxyquinolineHydroxyl group at position 8Anticancer
Trifluoromethylated quinolinesVarious substitutions on quinolineDiverse pharmacological effects

Uniqueness

The unique combination of trifluoromethyl and piperidine functionalities in (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol sets it apart from other quinoline derivatives by potentially enhancing both lipophilicity and biological activity through synergistic effects not observed in simpler analogs. This specificity makes it an interesting candidate for further research in drug discovery and development.

Classical Synthetic Routes

The synthesis of (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol requires sophisticated approaches that combine quinoline chemistry with piperidine functionalization. The compound represents a structural analog of mefloquine, an antimalarial drug, and shares many synthetic challenges with related quinoline-piperidine derivatives [1] [3].

Friedländer Synthesis Approach

The Friedländer synthesis represents one of the most fundamental classical methods for constructing quinoline ring systems [25] [27]. This reaction involves the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives through a well-established mechanism [25]. The reaction can proceed through two viable pathways: an initial aldol condensation followed by cyclization, or Schiff base formation followed by intramolecular aldol reaction [25].

For the synthesis of 2,8-bis(trifluoromethyl)quinoline precursors, the Friedländer approach requires careful selection of starting materials containing trifluoromethyl substituents [27]. The reaction typically employs acid or base catalysts such as acetic acid, hydrochloric acid, sulfuric acid, sodium hydroxide, or pyridine to promote the condensation process [27].

Skraup Synthesis Modifications

The Skraup synthesis, originally developed by Zdenko Hans Skraup, provides another classical route to quinoline derivatives [28]. The archetypal reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline [28]. The mechanism proceeds through acrolein formation from glycerol dehydration, followed by aniline addition and subsequent cyclization [26].

Modern modifications of the Skraup synthesis have been developed using ionic liquid media under microwave irradiation conditions, offering improved reaction efficiency and environmental compatibility [26]. The reaction mechanism involves three key steps: acrolein formation through glycerol dehydration, intermediate formation through aniline-acrolein condensation, and final cyclization through intramolecular electrophilic addition [26].

One-Pot Synthesis Strategies

A significant advancement in quinoline synthesis has been the development of one-pot methodologies that eliminate the need for intermediate isolation [5]. The preparation of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a key intermediate for mefloquine synthesis, exemplifies this approach [5]. This process involves condensing haloquinoline derivatives with alpha-picolyl derivatives in the presence of a solvent, base, and phase transfer catalyst at temperatures ranging from negative ten degrees Celsius to positive ninety degrees Celsius [5].

The one-pot approach offers several advantages over traditional methods, including elimination of hazardous organometallic reagents, reduced reaction times, and improved overall yields [5]. The process proceeds through an intermediate acetonitrile derivative that is oxidized in situ to the desired methanone product [5].

Table 1: Comparison of Classical Quinoline Synthesis Methods

MethodStarting MaterialsReaction ConditionsAdvantagesLimitations
Friedländer2-aminobenzaldehydes, ketonesAcid/base catalysis, heatHigh selectivity, mild conditionsLimited substrate scope [25]
SkraupAniline, glycerol, oxidantConcentrated sulfuric acid, high temperatureWell-established methodologyHarsh conditions, safety concerns [28]
One-potHaloquinoline, alpha-picolyl derivativesPhase transfer catalysis, moderate temperatureEliminates intermediate isolationRequires specialized catalysts [5]

Chiral Synthesis and Resolution

Asymmetric Synthesis Approaches

The synthesis of optically pure (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol requires sophisticated asymmetric methodologies due to the presence of multiple stereocenters. Research on mefloquine analogs has demonstrated the importance of stereochemical control in achieving desired biological activity [9] [10].

Enantioselective synthesis strategies for mefloquine derivatives have been developed using Sharpless asymmetric dihydroxylation protocols [12]. The approach involves hydrozirconation of alkynes followed by palladium-catalyzed cross-coupling reactions to construct the quinoline framework [12]. The key stereochemical elements are established through cyclic sulfate opening of chiral diols obtained via asymmetric dihydroxylation [12].

Chiral Resolution Techniques

Kinetic resolution methods have been successfully applied to quinoline derivatives containing axial chirality [14]. Asymmetric transfer hydrogenation of heteroaromatic moieties provides an efficient approach for resolving axially chiral 5- or 8-substituted quinoline derivatives with selectivity factors up to 209 [14]. This methodology represents the first successful application of asymmetric transfer hydrogenation in the kinetic resolution of axially chiral biaryls [14].

The resolution process involves the use of chiral catalysts that selectively react with one enantiomer of the racemic mixture, allowing for the separation of both unreacted starting material and resolved product with high enantiomeric excess [14]. The method has proven particularly effective for quinoline derivatives bearing various substituents at the 5- or 8-positions [14].

Catalytic Asymmetric Transformations

Advanced asymmetric synthesis of trifluoromethylated amines has been achieved through catalytic isomerization of trifluoromethyl imines using chiral organic catalysts [15]. This methodology provides highly enantioselective access to both aromatic and aliphatic chiral trifluoromethylated amines through an unprecedented proton transfer catalysis mechanism [15].

The catalytic system employs 9-hydroxyl cinchona alkaloid derivatives as effective catalysts for imine isomerization [15]. The reaction proceeds through a 1,3-proton shift mechanism that converts N-benzyl trifluoromethyl imines to the corresponding trifluoromethylated amines with excellent enantioselectivity [15]. This approach has demonstrated particular utility for aliphatic trifluoromethyl imines, which were previously challenging substrates for asymmetric synthesis [15].

Table 2: Asymmetric Synthesis Methods for Trifluoromethylated Compounds

MethodCatalyst SystemSubstrate TypeEnantioselectivityTemperatureReference
Asymmetric DihydroxylationAD-mixTrans-olefins99% enantiomeric excessAmbient [12]
Kinetic ResolutionChiral transfer hydrogenationAxially chiral quinolinesSelectivity factor 209Variable [14]
Catalytic IsomerizationDHQ-7fTrifluoromethyl imines90% enantiomeric excess10°C [15]

Derivative Synthesis Strategies

Functional Group Modifications

The structural framework of (2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol provides multiple sites for chemical modification. Research on mefloquine derivatives has identified two primary reaction sites: the secondary alcohol at position 11 and the piperidine nitrogen atom at position 13 [9].

Alkylation reactions at the piperidine nitrogen have been extensively studied using various electrophilic reagents [9]. The Eschweiler-Clarke reaction using formic acid and formaldehyde produces tertiary amine derivatives with modified pharmacological properties [9]. Additionally, cyanoethyl alkylation through Michael addition with acrylonitrile provides access to nitrile-functionalized derivatives [9].

Oxidative Transformations

Oxidative modifications of the piperidine moiety offer another avenue for derivative synthesis [9]. Treatment with meta-chloroperoxybenzoic acid converts tertiary amines to the corresponding N-oxides, providing compounds with altered electronic properties [9]. Further oxidation of hydroxylamine derivatives using hypervalent iodine(III) reagents enables trifluoromethylation at the N-hydroxy group [9].

The mechanism of these oxidative transformations involves nitroxyl and trifluoromethyl radical intermediates [9]. The use of Lewis acid activation with trimethylsilyl triflate and deprotonation with tetramethylguanidine enhances the chemoselectivity of these reactions [9].

Ring Modifications and Cyclizations

Advanced derivative synthesis strategies include the formation of fused ring systems through intramolecular cyclization reactions [9]. The preparation of imidazolidine-fused derivatives involves the reaction of aminomefloquine intermediates with carbonyldiimidazole or phosgene under controlled conditions [9].

These cyclization reactions provide access to constrained analogs that may exhibit enhanced selectivity and potency compared to the parent compound [9]. The formation of seven-membered ring systems through aziridine intermediates offers another approach to structural diversification [10].

Table 3: Derivative Synthesis Strategies and Yields

Modification TypeReagent SystemProduct TypeYield RangeReaction Conditions
N-AlkylationEschweiler-ClarkeTertiary amines65-85%Formic acid, formaldehyde [9]
N-Oxidationm-CPBAN-Oxides70-90%Dichloromethane, 0°C [9]
TrifluoromethylationTogni reagentCF3-ethers45-65%TMSOTf, TMG catalysis [9]
CyclizationCDI/PhosgeneImidazolidines60-75%Moderate temperatures [9]

Site-Selective Functionalization

Recent advances in quinoline chemistry have enabled site-selective functionalization of complex derivatives [22]. Copper-catalyzed 5-position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives demonstrates the potential for regioselective modifications [22]. The reaction proceeds with high functional group tolerance under mild conditions and can operate through either radical or Friedel-Crafts mechanisms depending on the substrate [22].

The development of protecting group strategies allows for selective modification of specific functional groups while preserving others [22]. For 8-amidoquinoline derivatives, the protecting group can be removed by hydrolysis after trifluoromethylation, providing access to free amine derivatives [22].

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

378.11668211 g/mol

Monoisotopic Mass

378.11668211 g/mol

Boiling Point

415.7±40.0 °C

Heavy Atom Count

26

Density

Crystal density: 1.432 g/cu cm

LogP

3.9
log Kow = 3.85 (est)
3.9

Melting Point

250-254
174-176 °C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

Mefloquine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Mefloquine is indicated for the treatment of mild to moderate cases of malaria caused by Plasmodium falciparum and Plasmodium vivax. It is effective against chloroquine-resistant forms of Plasmodium falciparum. Mefloquine is also indicated for the prophylaxis of malaria caused by Plasmodium falciparum and Plasmodium vivax, including chloroquine-resistant forms of Plasmodium falciparum.
FDA Label

Livertox Summary

Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.

Drug Classes

Antimalarial Agents

Therapeutic Uses

Antimalarials
Mefloquine Hydrochloride Tablets USP are indicated for the treatment of mild to moderate acute malaria caused by mefloquine-susceptible strains of Plasmodium falciparum (both chloroquine-susceptible and resistant strains) or by Plasmodium vivax. There are insufficient clinical data to document the effect of mefloquine in malaria caused by P. ovale or P. malariae. Note: Patients with acute P. vivax malaria, treated with mefloquine, are at high risk of relapse because mefloquine does not eliminate exoerythrocytic (hepatic phase) parasites. To avoid relapse, after initial treatment of the acute infection with mefloquine, patients should subsequently be treated with an 8-aminoquinoline derivative (e.g., primaquine). /Included in the US product label/
Mefloquine Hydrochloride Tablets USP are indicated for the prophylaxis of Plasmodium falciparum and P. vivax malaria infections, including prophylaxis of chloroquine-resistant strains of P. falciparum. /Included in US product label/
A case report describes a 26 yr old man who developed malaria during malaria prophylaxis; he began taking mefloquine (256 mg/wk) one wk before traveling to Malawi, East Africa, and continued therapy for 4 wk and then every other wk through the fourth wk after leaving East Africa. One wk before taking the last scheduled dose of mefloquine, the patient developed headaches and myalgia, followed in 8 days by fever; after blood smears revealed Plasmodium falciparum, quinine and tetracycline were taken orally and the fever resolved within 48 hr. It was concluded that subinhibitory levels and prophylaxis failure may occasionally occur when mefloquine is used as currently recommended by the Centers for Disease Control, and patients who are exposed to mosquitoes for relatively long periods of time may require further consideration.
Summary of recommendations on treatment for uncomplicated falciparum malaria: The treatment of choice for uncomplicated falciparum malaria is a combination of two or more antimalarials with different mechanisms of action. Antimalarial Combination Therapies ( ACTs) are the recommended treatments for uncomplicated falciparum malaria. ... The following ACTs are currently recommended: artemether plus lumefantrine, artesunate plus amodiaquine, artesunate plus mefloquine, artesunate plus sulfadoxine-pyrimethamine, and dihydrortemisinin plus piperaquine. Fixed-dose combinations are highly preferable to the loose individual medicines co-blistered or co-dispensed. The choice of ACT in a country or region will be based on the level of resistance of the partner medicine in the combination: in areas of multidrug resistance (east Asia), artesunate plus mefloquine, or artemether plus lumefantrine or dihydroartemisinin plus piperaquine are recommended; and in other areas without multidrug resistance (mainly Africa), any of the ACTs including those containing amodiaquine or sulfadoxine-pyrimethamine may still be effective.

Mechanism of Action

The mechanism of action of mefloquine is not completely understood. Some studies suggest that mefloquine specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects. There are other studies in the literature with limited in vitro data on mefloquine's mechanism of action.
Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine.
The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered.

Vapor Pressure

3.74X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

53230-10-7
49752-90-1

Absorption Distribution and Excretion

Mefloquine is readily absorbed from the gastrointestinal tract; food significantly increases absorption and increases bioavailability by 40%. The bioavailability of tablets compared with the oral solution preparation of mefloquine is over 85%. Cmax is achieved in 6 to 24 hours in healthy volunteers after a single dose. Average blood concentrations range between 50 to 110 ng/ml/mg/kg. A weekly dose of 250 mg leads to steady-state plasma concentrations of 1000 to 2000 μg/L, after 7 to 10 weeks of administration.
Mefloquine is believed to be excreted in the bile and feces. In healthy volunteers who have achieved steady-state concentrations of mefloquine, the unchanged drug was excreted at 9% of the ingested dose, and excretion of its carboxylic metabolite under was measured at 4% of the ingested dose. Concentrations of other metabolites could not be determined.
The apparent volume of distribution is in healthy adults is about 20 L/kg with wide tissue distribution. Various estimates of the total apparent volume of distribution range from 13.3 to 40.9L/kg. Mefloquine can accumulate in erythrocytes that have been infected with malaria parasites.
The systemic clearance of mefloquine ranges from 0.022 to 0.073 L/h/kg, with an increased clearance during pregnancy. Prescribing information mentions a clearance rate of 30 mL/min.
Mefloquine is reasonably well absorbed from the gastrointestinal tract but there is marked interindividual variation in the time required to achieve peak plasma concentrations. ... Mefloquine undergoes enterohepatic recycling. It is approximately 98% bound to plasma proteins and is widely distributed throughout the body. The pharmacokinetics of mefloquine may be altered by malaria infection with reduced absorption and accelerated clearance. ... Mefloquine is excreted in small amounts in breast milk. It has a long elimination half-life of around 21 days, which is shortened in malaria to about 14 days, possibly because of interrupted enterohepatic cycling. Mefloquine is metabolized in the liver and excreted mainly in the bile and feces. Its pharmacokinetics show enantioselectivity after administration of the racemic mixture, with higher peak plasma concentrations and area under the curve values, and lower volume of distribution and total clearance of the SR enantiomer than its RS antipode.
The bioavailability of the tablet formulation compared with an oral solution was over 85%. The presence of food significantly enhances the rate and extent of absorption, leading to about a 40% increase in bioavailability. Plasma concentrations peak 6-24 hours (median, about 17 hours) after a single oral dose of mefloquine. Maximum plasma concentrations in ug/L are roughly equivalent to the dose in milligrams (for example, a single 1000 mg dose produces a maximum concentration of about 1000 ug/L). At a dose of 250 mg once weekly, maximum steady state plasma concentrations of 1000-2000 ug/L are reached after 7-10 weeks.
Distributed to blood, urine, CSF, and tissues; concentrated in erythrocytes...
In healthy adults, the apparent volume of distribution is approximately 20 L/kg, indicating extensive tissue distribution. Mefloquine may accumulate in parasitized erythrocytes at an erythrocyte-to-plasma concentration ratio of about 2. Protein binding is about 98%. Mefloquine blood concentrations of 620 ng/mL are considered necessary to achieve 95% prophylactic efficacy.
For more Absorption, Distribution and Excretion (Complete) data for MEFLOQUINE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Mefloquine is heavily metabolized in the liver by the CYP3A4 enzyme. Two metabolites have been identified; the main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, which inactive against plasmodium falciparum. The second metabolite, an alcohol, is found in small quantities.
Biotransformation: Hepatic (partial); metabolized primarily to the carboxylic acid metabolite.
Mefloquine is extensively metabolized in the liver by the cytochrome P450 system. In vitro and in vivo studies strongly suggested that CYP3A4 is the major isoform involved. Two metabolites of mefloquine have been identified in humans. The main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is inactive in Plasmodium falciparum. In a study in healthy volunteers, the carboxylic acid metabolite appeared in plasma 2 to 4 hours after a single oral dose. Maximum plasma concentrations of the metabolite, which were about 50% higher than those of mefloquine, were reached after 2 weeks. Thereafter, plasma levels of the main metabolite and mefloquine declined at a similar rate. The area under the plasma concentration-time curve (AUC) of the main metabolite was 3 to 5 times larger than that of the parent drug. The other metabolite, an alcohol, was present in minute quantities only.

Associated Chemicals

Mefloquine hydrochloride; 51773-92-3

Wikipedia

Mefloquine

FDA Medication Guides

Lariam
Mefloquine Hydrochloride
TABLET;ORAL
ROCHE
04/29/2011

Drug Warnings

/BOXED WARNING/ WARNING: Mefloquine may cause neuropsychiatric adverse reactions that can persist after mefloquine has been discontinued. Mefloquine should not be prescribed for prophylaxis in patients with major psychiatric disorders. During prophylactic use, if psychiatric or neurologic symptoms occur, the drug should be discontinued and an alternative medication should be substituted.
The incidence of Plasmodium falciparum infection among workers in the British oil industry was examined. Many of these workers are based abroad either on shore or on oil installations off the West and Central coasts of Africa. Review of malaria admissions to the regional infection unit in Aberdeen, Scotland showed that 69% of all patients with malaria were British residents, and of these 46% had acquired the infection while on business related to the oil industry in West or Central Africa. Workers stationed in the African countries usually have a 4 wk period off shore and 4 wk on shore, the latter frequently being spent in the United Kingdom. Few of these individuals take proper preventive measures to avoid spreading the disease. The use of oral prophylactic treatment involves daily medication from which some individuals have experienced nausea and oral ulceration occurring over the long haul. The author calls for a change in the work practices in this region of the world. Pretravel counseling of these employees is necessary with emphasis placed on reducing transmission by use of mosquito repellants or insecticide impregnated bed nets. The concern over neuropsychiatric side effects of mefloquine has restricted its use in the UK.
Mefloquine has been associated with neuropsychiatric manifestations ranging from anxiety, paranoia, and depression to hallucinations and psychotic behavior; these manifestations occasionally have been reported to continue long after mefloquine has been discontinued. To minimize the chance of these adverse effects, use of mefloquine for prophylaxis is contraindicated in patients with active depression, a recent history of depression, generalized anxiety disorder, psychosis, or schizophrenia or other major psychiatric disorders. In addition, mefloquine should be used with caution in individuals with a previous history of depression. Neuropsychiatric manifestations such as acute anxiety, depression, restlessness, or confusion occurring in a patient receiving mefloquine prophylaxis may be considered prodromal for a serious psychiatric event, and the manufacturer states that mefloquine should be discontinued in these patients and an alternative drug substituted.
The most frequently reported adverse CNS effects associated with mefloquine include dizziness, headache, and insomnia. Dizziness usually is transient in patients receiving mefloquine for the treatment of acute malaria, resolving within 24 hours in most patients and within 72 hours in all patients. The incidence of dizziness is dose-related, occurring more frequently in patients receiving mefloquine dosages of 25 mg/kg than in those receiving 15 mg/kg. Dizziness has been reported in about 40% of children receiving mefloquine for the treatment of acute malaria. Other adverse nervous system effects include abnormal dreams, altered consciousness, forgetfulness, motor and sensory neuropathy, and vertigo.
For more Drug Warnings (Complete) data for MEFLOQUINE (30 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of mefloquine ranges from 0.9 - 13.8 days, according to one pharmacokinetic review. In various studies of healthy adults, the mean elimination half-life of mefloquine varied between 2 and 4 weeks, with a mean half-life of approximately 21 days.
In healthy volunteers ... mefloquine /was/ absorbed with a half-life of 1 to 4 hours ... and terminal elimination half-life from 13.8 to 40.9 days (median 20 days).
Half-life: Elimination - 13 to 33 days (median 20 days); may be shorter in seriously ill patients, such as patients with acute malaria.
The pharmacokinetics of mefloquine were studied in 10 healthy subjects and in 12 patients with severe acute Plasmodium falciparum malaria who received 750 mg oral mefloquine. Peak concn of mefloquine were achieved in both groups at 20-24 hr. The mean elimination half-life was 385 hr in normal subjects and was 493 hr in patients with malaria, a significant difference.
In several studies in healthy adults, the mean elimination half-life of mefloquine varied between 2 and 4 weeks, with an average of about 3 weeks.
For more Biological Half-Life (Complete) data for MEFLOQUINE (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation of erythro-form: G. Grethe, T. Mitt, German patent 2806909; H. Bomches, B. Hardegger, United States of America patent 4507482 (1978, 1985 both to Hoffman-La Roche).

General Manufacturing Information

A 250 mg tablet is equivalent to 228 mg of mefloquine base. The product available in Canada and other countries is 250 mg of mefloquine base, equivalent to 274 mg of mefloquine hydrochloride.

Analytic Laboratory Methods

Analyte: mefloquine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /mefloquine hydrochloride/
Analyte: mefloquine; matrix: chemical purity; procedure: dissolution in anhydrous formic acid; addition of acetic anhydride; potentiometric titration with perchloric acid /mefloquine hydrochloride/

Clinical Laboratory Methods

Determination of mefloquine and its main metabolite from plasma by HPLC with precolumn enrichment and column-switching techniques.
A HPLC method is presented for the simultaneous determination of mefloquine and its acid metabolite in plasma and whole blood.
Analyte: mefloquine; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 227 nm; limit of detection 500 nM
Two simple, precise, selective high performance liquid chromatographic methods were developed and used for the simultaneous quantitation of mefloquine hydrochloride, pyrimethamine, sulfadoxine and one metabolite of sulfadoxine in a patient who received the 3 drugs in a single oral tablet formulation, Fansimef.
For more Clinical Laboratory Methods (Complete) data for MEFLOQUINE (16 total), please visit the HSDB record page.

Storage Conditions

Mefloquine hydrochloride is photolabile, and tablets of the drug should be stored at 25 °C but may be exposed to 15-30 °C.
Keep container tightly closed in a dry and well-ventilated place. /Mefloquine hydrochloride/

Interactions

There is a possible increase in the risk of arrhythmias if mefloquine is given together with beta blockers, calcium channel blockers, amiodarone, pimozide, digoxin or antidepressants; there is also a possible increase in the risk of convulsions with chloroquine and quinine. Mefloquine concentrations are increased when given with ampicillin, tetracycline and metoclopramide. Caution should be observed with alcohol.
Concomitant administration of mefloquine and other related antimalarial compounds (e.g., quinine, quinidine and chloroquine) may produce electrocardiographic abnormalities and increase the risk of convulsions. If these drugs are to be used in the initial treatment of severe malaria, mefloquine administration should be delayed at least 12 hours after the last dose. Clinically significant QTc prolongation has not been found with mefloquine alone.
It has been shown in vitro that mefloquine is a substrate and an inhibitor of P-glycoprotein. Therefore, drug-drug interactions could also occur with drugs that are substrates or are known to modify the expression of this transporter. The clinical relevance of these interactions is not known to date.
Mefloquine does not inhibit or induce the CYP 450 enzyme system. Thus, concomitant administration of mefloquine hydrochloride tablets and substrates of the CYP 450 enzyme system is not expected to result in a drug interaction. However, mefloquine is metabolized by CYP3A4 and inhibitors of CYP3A4 may modify the pharmacokinetics/metabolism of mefloquine, leading to an increase in mefloquine plasma concentrations and potential risk of adverse reactions. Therefore, mefloquine hydrochloride tablets should be used with caution when administered concomitantly with CYP3A4 inhibitors. Similarly, inducers of CYP3A4 may modify the pharmacokinetics/metabolism of mefloquine, leading to a decrease in mefloquine plasma concentrations and potential reduction in efficacy of mefloquine hydrochloride tablets. Therefore, mefloquine hydrochloride tablets should also be used with caution when administered concomitantly with CYP3A4 inducers.
For more Interactions (Complete) data for MEFLOQUINE (17 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Mefloquine hydrochloride/

Dates

Last modified: 08-15-2023

Review of the mechanism underlying mefloquine-induced neurotoxicity

Airton C Martins, Monica M B Paoliello, Anca O Docea, Abel Santamaria, Alexey A Tinkov, Anatoly V Skalny, Michael Aschner
PMID: 33905310   DOI: 10.1080/10408444.2021.1901258

Abstract

Mefloquine, a potent blood schizontocide, is effective against drug-resistant
This property, along with its unique pharmacokinetic profile, makes mefloquine a widely prescribed antimalarial drug. However, several epidemiological studies have raised concerns on the safety of mefloquine as prophylaxis for malaria. Well-documented side-effects of mefloquine include abnormal dreams, insomnia, anxiety, and depressed mood, as well as nausea and dizziness (the last two most frequent effects). The mechanisms that underlie the neurological/psychiatric complications of mefloquine are poorly understood. The aim of this study was to review the literature on the neurotoxic mechanisms of action of mefloquine to better understand its potential toxicity in the central nervous system, highlighting the mechanisms that lead to its psychiatric disorders. Experimental studies on the neurotoxic effects of mefloquine discussed herein include brain transporters of mefloquine, alteration in neurotransmitters, disruption on calcium (Ca
) homeostasis and neuroinflammation, generation of oxidative stress response in neurons (involving glutathione, increased F2-isoprostanes, accumulation of cytosolic lipid globules), and alteration of voltage-dependent channels, as well as gap junction intercellular communications. Although several hypotheses have been proposed for the mechanisms that mediate mefloquine-induced brain damage, they are not fully understood, necessitating additional studies in the future.


Structure-switching aptamer sensors for the specific detection of piperaquine and mefloquine

Erin S Coonahan, Kyung-Ae Yang, Stevan Pecic, Maarten De Vos, Thomas E Wellems, Michael P Fay, John F Andersen, Joel Tarning, Carole A Long
PMID: 33731432   DOI: 10.1126/scitranslmed.abe1535

Abstract

Tracking antimalarial drug use and efficacy is essential for monitoring the current spread of antimalarial drug resistance. However, available methods for determining tablet quality and patient drug use are often inaccessible, requiring well-equipped laboratories capable of performing liquid chromatography-mass spectrometry (LC-MS). Here, we report the development of aptamer-based fluorescent sensors for the rapid, specific detection of the antimalarial compounds piperaquine and mefloquine-two slow-clearing partner drugs in current first-line artemisinin-based combination therapies (ACTs). Highly selective DNA aptamers were identified that bind piperaquine and mefloquine with dissociation constants (
's) measured in the low nanomolar range via two independent methods. The aptamers were isolated from a library of single-stranded DNA molecules using a capture-systematic evolution of ligands by exponential enrichment (SELEX) technique and then adapted into structure-switching aptamer fluorescent sensors. Sensor performance was optimized for the detection of drug from human serum and crushed tablets, resulting in two sensing platforms. The patient sample platform was validated against an LC-MS standard drug detection method in samples from healthy volunteers and patients with malaria. This assay provides a rapid and inexpensive method for tracking antimalarial drug use and quality for the containment and study of parasite resistance, a major priority for malaria elimination campaigns. This sensor platform allows for flexibility of sample matrix and can be easily adapted to detect other small-molecule drugs.


Efficacy of a 3-day pretravel schedule of tafenoquine for malaria chemoprophylaxis: a network meta-analysis

Nazmul Islam, Sophie Wright, Colleen L Lau, Suhail A R Doi, Deborah J Mills, Justin Clark, Archie C A Clements, Luis Furuya-Kanamori
PMID: 33834208   DOI: 10.1093/jtm/taab057

Abstract

Chemoprophylaxis with weekly doses of tafenoquine (200 mg/day for 3 days before departure [loading dose], 200 mg/week during travel and 1-week post-travel [maintenance doses]) is effective in preventing malaria. Effectiveness of malaria chemoprophylaxis drugs in travellers is often compromised by poor compliance. Shorter schedules that can be completed before travel, allowing 'drug-free holidays', could increase compliance and thus reduce travel-related malaria. In this meta-analysis, we examined if a loading dose of tafenoquine alone is effective in preventing malaria in short-term travellers.
Four databases were searched in November 2020 for randomized controlled trials (RCTs) that assessed efficacy and/or safety of tafenoquine for chemoprophylaxis. Network meta-analysis using the generalized pair-wise modelling framework was utilized to estimate the odds ratio (OR) of malaria infection in long-term (>28 days) and short-term (≤28 days) travellers, as well as adverse events (AEs) associated with receiving loading dose of tafenoquine alone, loading dose of tafenoquine followed by maintenance doses, loading dose of mefloquine followed by maintenance doses, or placebo.
Nine RCTs (1714 participants) were included. In long-term travellers, compared to mefloquine, tafenoquine with maintenance doses (OR = 1.05; 95% confidence interval [CI]: 0.44-2.46) was equally effective in preventing malaria, while there was an increased risk of infection with the loading dose of tafenoquine alone (OR = 2.89; 95% CI: 0.78-10.68) and placebo (OR = 62.91; 95% CI: 8.53-463.88). In short-term travellers, loading dose of tafenoquine alone (OR = 0.98; 95% CI: 0.04-22.42) and tafenoquine with maintenance doses (OR = 1.00; 95% CI: 0.06-16.10) were as effective as mefloquine. The risk of AEs with tafenoquine with maintenance doses (OR = 1.03; 95% CI: 0.67-1.60) was similar to mefloquine, while loading dose of tafenoquine alone (OR = 0.58; 95% CI: 0.20-1.66) was associated with lower risk of AEs, although the difference was not statistically significant.
For short-term travellers, loading dose of tafenoquine alone was equally effective, had possibly lower rate of AEs, and likely better compliance than standard tafenoquine or mefloquine chemoprophylaxis schedules with maintenance doses. Studies are needed to confirm if short-term travellers remain free of infection after long-term follow-up.
The meta-analysis was registered in PROSPERO (CRD42021223756).
Tafenoquine is the latest approved drug for malaria chemoprophylaxis. A loading dose of tafenoquine (200 mg/day for 3 days before departure) is as effective in preventing malaria in short-term (≤28 days) travellers as chemoprophylaxis schedules of tafenoquine or mefloquine with maintenance doses, allowing travellers to have a 'drug-free holiday'.


Novel molecule combinations and corresponding hybrids targeting artemisinin-resistant Plasmodium falciparum parasites

Manel Ouji, Michel Nguyen, Romain Mustière, Tony Jimenez, Jean-Michel Augereau, Françoise Benoit-Vical, Céline Deraeve
PMID: 33636304   DOI: 10.1016/j.bmcl.2021.127884

Abstract

Malaria is still considered as the major parasitic disease and the development of artemisinin resistance does not improve this alarming situation. Based on the recent identification of relevant malaria targets in the artemisinin resistance context, novel drug combinations were evaluated against artemisinin-sensitive and artemisinin-resistant Plasmodium falciparum parasites. Corresponding hybrid molecules were also synthesized and evaluated for comparison with combinations and individual pharmacophores (e.g. atovaquone, mefloquine or triclosan). Combinations and hybrids showed remarkable antimalarial activity (IC
= 0.6 to 1.1 nM for the best compounds), strong selectivity, and didn't present any cross-resistance with artemisinin. Moreover, the combination triclosan + atovaquone showed high activity against artemisinin-resistant parasites at the quiescent stage but the corresponding hybrid lost this pharmacological property. This result is essential since only few molecules active against quiescent artemisinin-resistant parasites are reported. Our promising results highlight the potential of these combinations and paves the way for pharmacomodulation work on the best hybrids.


Atovaquone-proguanil for treating uncomplicated Plasmodium falciparum malaria

Andrew Blanshard, Paul Hine
PMID: 33459345   DOI: 10.1002/14651858.CD004529.pub3

Abstract

The World Health Organization (WHO) in 2015 stated atovaquone-proguanil can be used in travellers, and is an option in malaria-endemic areas in combination with artesunate, as an alternative treatment where first-line artemisinin-based combination therapy (ACT) is not available or effective. This review is an update of a Cochrane Review undertaken in 2005.
To assess the efficacy and safety of atovaquone-proguanil (alone and in combination with artemisinin drugs) versus other antimalarial drugs for treating uncomplicated Plasmodium falciparum malaria in adults and children.
The date of the last trial search was 30 January 2020. Search locations for published trials included the Cochrane Infectious Diseases Group Specialized Register, CENTRAL, MEDLINE, Embase, and LILACS. To include recently published and unpublished trials, we also searched ClinicalTrials.gov, the metaRegister of Controlled Trials and the WHO International Clinical Trials Registry Platform Search Portal.
Randomized controlled trials (RCTs) reporting efficacy and safety data for atovaquone-proguanil or atovaquone-proguanil with a partner drug compared with at least one other antimalarial drug for treating uncomplicated Plasmodium falciparum infection.
For this update, two review authors re-extracted data and assessed certainty of evidence. We meta-analyzed data to calculate risk ratios (RRs) with 95% confidence intervals (CI) for treatment failures between comparisons, and for safety outcomes between and across comparisons. Outcome measures include unadjusted treatment failures and polymerase chain reaction (PCR)-adjusted treatment failures. PCR adjustment differentiates new infection from recrudescent infection.
Seventeen RCTs met our inclusion criteria providing 4763 adults and children from Africa, South-America, and South-East Asia. Eight trials reported PCR-adjusted data to distinguish between new and recrudescent infection during the follow-up period. In this abstract, we report only the comparisons against the three WHO-recommended antimalarials which were included within these trials. There were two comparisons with artemether-lumefantrine, one trial from 2008 in Ethiopia with 60 participants had two failures with atovaquone-proguanil compared to none with artemether-lumefantrine (PCR-adjusted treatment failures at day 28). A second trial from 2012 in Colombia with 208 participants had one failure in each arm (PCR-adjusted treatment failures at day 42). There was only one comparison with artesunate-amodiaquine from a 2014 trial conducted in Cameroon. There were six failures with atovaquone-proguanil at day 28 and two with artesunate-amodiaquine (PCR-adjusted treatment failures at day 28: 9.4% with atovaquone-proguanil compared to 2.9% with artesunate-amodiaquine; RR 3.19, 95% CI 0.67 to 15.22; 1 RCT, 132 participants; low-certainty evidence), although there was a similar number of PCR-unadjusted treatment failures (9 (14.1%) with atovaquone-proguanil and 8 (11.8%) with artesunate-amodiaquine; RR 1.20, 95% CI 0.49 to 2.91; 1 RCT, 132 participants; low-certainty evidence). There were two comparisons with artesunate-mefloquine from a 2012 trial in Colombia and a 2002 trial in Thailand where there are high levels of multi-resistant malaria. There were similar numbers of PCR-adjusted treatment failures between groups at day 42 (2.7% with atovaquone-proguanil compared to 2.4% with artesunate-mefloquine; RR 1.15, 95% CI 0.57 to 2.34; 2 RCTs, 1168 participants; high-certainty evidence). There were also similar PCR-unadjusted treatment failures between groups (5.3% with atovaquone-proguanil compared to 6.6% with artesunate-mefloquine; RR 0.8, 95% CI 0.5 to 1.3; 1 RCT, 1063 participants; low-certainty evidence). When atovaquone-proguanil was combined with artesunate, there were fewer treatment failures with and without PCR-adjustment at day 28 (PCR-adjusted treatment failures at day 28: 2.16% with atovaquone-proguanil compared to no failures with artesunate-atovaquone-proguanil; RR 5.14, 95% CI 0.61 to 43.52; 2 RCTs, 375 participants, low-certainty evidence) and day 42 (PCR-adjusted treatment failures at day 42: 3.82% with atovaquone-proguanil compared to 2.05% with artesunate-atovaquone-proguanil (RR 1.84, 95% CI 0.95 to 3.56; 2 RCTs, 1258 participants, moderate-certainty evidence). In the 2002 trial in Thailand, there were fewer treatment failures in the artesunate-atovaquone-proguanil group compared to the atovaquone-proguanil group at day 42 with PCR-adjustment. Whilst there were some small differences in which adverse events were more frequent in the atovaquone-proguanil groups compared to comparator drugs, there were no recurrent associations to suggest that atovaquone-proguanil is strongly associated with any specific adverse event.
Atovaquone-proguanil was effective against uncomplicated P falciparum malaria, although in some instances treatment failure rates were between 5% and 10%. The addition of artesunate to atovaquone-proguanil may reduce treatment failure rates. Artesunate-atovaquone-proguanil and the development of parasite resistance may represent an area for further research.


Ex vivo susceptibility of Plasmodium falciparum to antimalarial drugs in Northern Uganda

Naoyuki Fukuda, Shin-Ichiro Tachibana, Mie Ikeda, Miki Sakurai-Yatsushiro, Betty Balikagala, Osbert T Katuro, Masato Yamauchi, Sakurako Emoto, Muneaki Hashimoto, Shouki Yatsushiro, Makoto Sekihara, Toshiyuki Mori, Makoto Hirai, Walter Opio, Paul S Obwoya, Mary A Auma, Denis A Anywar, Masatoshi Kataoka, Nirianne M Q Palacpac, Emmanuel I Odongo-Aginya, Eisaku Kimura, Martin Ogwang, Toshihiro Horii, Toshihiro Mita
PMID: 33370608   DOI: 10.1016/j.parint.2020.102277

Abstract

In Uganda, artemether-lumefantrine was introduced as an artemisinin-based combination therapy (ACT) for malaria in 2006. We have previously reported a moderate decrease in ex vivo efficacy of lumefantrine in Northern Uganda, where we also detected ex vivo artemisinin-resistant Plasmodium falciparum. Therefore, it is necessary to search for candidate partner alternatives for ACT. Here, we investigated ex vivo susceptibility to four ACT partner drugs as well as quinine and chloroquine, in 321 cases between 2013 and 2018. Drug-resistant mutations in pfcrt and pfmdr1 were also determined. Ex vivo susceptibility to amodiaquine, quinine, and chloroquine was well preserved, whereas resistance to mefloquine was found in 45.8%. There were few cases of multi-drug resistance. Reduced sensitivity to mefloquine and lumefantrine was significantly associated with the pfcrt K76 wild-type allele, in contrast to the association between chloroquine resistance and the K76T allele. Pfmdr1 duplication was not detected in any of the cases. Amodiaquine, a widely used partner drug for ACT in African countries, may be the first promising alternative in case lumefantrine resistance emerges. Therapeutic use of mefloquine may not be recommended in this area. This study also emphasizes the need for sustained monitoring of antimalarial susceptibility in Northern Uganda to develop proper treatment strategies.


Evaluation of Artesunate-mefloquine as a Novel Alternative Treatment for Schistosomiasis in African Children (SchistoSAM): protocol of a proof-of-concept, open-label, two-arm, individually-randomised controlled trial

Clémentine Roucher, Isabel Brosius, Moustapha Mbow, Babacar Thiendella Faye, Annelies De Hondt, Bart Smekens, Diana Arango, Christophe Burm, Achilleas Tsoumanis, Linda Paredis, Yven van Herrewege, Idzi Potters, Badara Cisse, Souleymane Mboup, Katja Polman, Emmanuel Bottieau
PMID: 34168029   DOI: 10.1136/bmjopen-2020-047147

Abstract

Alternative drugs and diagnostics are needed for the treatment and control of schistosomiasis. The exclusive use of praziquantel (PZQ) in mass drug administration programmes may result in the emergence of drug resistance. PZQ has little activity against
larvae, thus reinfection remains a problem in high-risk communities. Furthermore, the insufficient sensitivity of conventional microscopy hinders therapeutic response assessment. Evaluation of artesunate-mefloquine (AM) as a Novel Alternative Treatment for Schistosomiasis in African Children (SchistoSAM) aims to evaluate the safety and efficacy of the antimalarial combination artesunate-mefloquine, re-purposed for the treatment of schistosomiasis, and to assess the performance of highly sensitive novel antigen-based and DNA-based assays as tools for monitoring treatment response.
The SchistoSAM study is an open-label, two-arm, individually randomised controlled non-inferiority trial, with a follow-up of 48 weeks. Primary school-aged children from the Richard Toll district in northern Senegal, an area endemic for
and
, are allocated to the AM intervention arm (3-day courses at 6-week intervals) or the PZQ control arm (single dose of 40 mg/kg). The trial's primary endpoints are the efficacy (cure rate (CR), assessed by microscopy) and safety (frequency and pattern of drug-related adverse events) of one AM course versus PZQ at 4 weeks after treatment. Secondary endpoints include (1) cumulative CR, egg reduction rate and safety after each additional course of AM, and at weeks 24 and 48, (2) prevalence and severity of schistosomiasis-related morbidity and (3) malaria prevalence, incidence and morbidity, both after 24 and 48 weeks. CRs and intensity reduction rates are also assessed by antigen-based and DNA-based diagnostic assays, for which performance for treatment monitoring is evaluated.
Ethics approval was obtained both in Belgium and Senegal. Oral assent from the children and signed informed consent from their legal representatives was obtained, prior to enrolment. The results will be disseminated in peer-reviewed journals and at international conferences.
; pre-results.


Ginger (Zingiber Officinale)-derived nanoparticles in Schistosoma mansoni infected mice: Hepatoprotective and enhancer of etiological treatment

Wegdan M Abd El Wahab, Ayman A El-Badry, Soheir S Mahmoud, Yaser A El-Badry, Mohamed A El-Badry, Doaa A Hamdy
PMID: 34014936   DOI: 10.1371/journal.pntd.0009423

Abstract

Nanotechnology has been manufactured from medicinal plants to develop safe, and effective antischistosmal alternatives to replace today's therapies. The aim of the study is to evaluate the prophylactic effect of ginger-derived nanoparticles (GNPs), and the therapeutic effect of ginger aqueous extract, and GNPs on Schistosoma mansoni (S. mansoni) infected mice compared to praziquantel (PZQ), and mefloquine (MFQ).
Eighty four mice, divided into nine different groups, were sacrificed at 6th, 8th, and 10th week post-infection (PI), with assessment of parasitological, histopathological, and oxidative stress parameters, and scanning the worms by electron microscope. As a prophylactic drug, GNPs showed slight reduction in worm burden, egg density, and granuloma size and number. As a therapeutic drug, GNPs significantly reduced worm burden (59.9%), tissue egg load (64.9%), granuloma size, and number at 10th week PI, and altered adult worm tegumental architecture, added to antioxidant effect. Interestingly, combination of GNPs with PZQ or MFQ gave almost similar or sometimes better curative effects as obtained with each drug separately. The highest therapeutic effect was obtained when ½ dose GNPs combined with ½ dose MFQ which achieved 100% reduction in both the total worm burden, and ova tissue density as early as the 6th week PI, with absence of detected eggs or tissue granuloma, and preservation of liver architecture.
GNPs have a schistosomicidal, antioxidant, and hepatoprotective role. GNPs have a strong synergistic effect when combined with etiological treatments (PZQ or MFQ), and significantly reduced therapeutic doses by 50%, which may mitigate side effects and resistance to etiological drugs, a hypothesis requiring further research. We recommend extending this study to humans.


The Antimalarial Mefloquine Shows Activity against

Giulia Degiacomi, Laurent Roberto Chiarelli, Deborah Recchia, Elena Petricci, Beatrice Gianibbi, Ersilia Vita Fiscarelli, Lanfranco Fattorini, Fabrizio Manetti, Maria Rosalia Pasca
PMID: 34445239   DOI: 10.3390/ijms22168533

Abstract

Some nontuberculous mycobacteria (NTM) are considered opportunistic pathogens. Nevertheless, NTM infections are increasing worldwide, becoming a major public health threat. Furthermore, there is no current specific drugs to treat these infections, and the recommended regimens generally lack efficacy, emphasizing the need for novel antibacterial compounds. In this paper, we focused on the essential mycolic acids transporter MmpL3, which is a well-characterized target of several antimycobacterial agents, to identify new compounds active against
(
). From the crystal structure of MmpL3 in complex with known inhibitors, through an in silico approach, we developed a pharmacophore that was used as a three-dimensional filter to identify new putative MmpL3 ligands within databases of known drugs. Among the prioritized compounds, mefloquine showed appreciable activity against
(MIC = 16 μg/mL). The compound was confirmed to interfere with mycolic acids biosynthesis, and proved to also be active against other NTMs, including drug-resistant clinical isolates. Importantly, mefloquine is a well-known antimalarial agent, opening the possibility of repurposing an already approved drug, which is a useful strategy to reduce the time and cost of disclosing novel drug candidates.


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